synthesis and characterization of trichloro(heptyl)stannane
synthesis and characterization of trichloro(heptyl)stannane
An In-depth Technical Guide to the Synthesis and Characterization of Trichloro(heptyl)stannane
Abstract
Trichloro(heptyl)stannane (C₇H₁₅Cl₃Sn) is an organotin compound of significant interest as a precursor in the synthesis of more complex organometallic reagents and as an intermediate for materials science applications, including the formation of polymer stabilizers.[1] This guide provides a comprehensive, field-proven methodology for the synthesis of trichloro(heptyl)stannane via the Grignard reaction pathway. It further details an integrated analytical workflow for the unambiguous characterization and purity assessment of the final product. Authored from the perspective of a Senior Application Scientist, this document emphasizes the causal reasoning behind experimental choices, embeds rigorous safety protocols, and offers a self-validating system for achieving high-purity trichloro(heptyl)stannane. All protocols and claims are substantiated with authoritative references, ensuring scientific integrity for researchers, scientists, and drug development professionals.
Introduction and Foundational Concepts
Chemical Identity and Physicochemical Properties
Trichloro(heptyl)stannane is a monoalkyltin halide. The direct covalent bond between the heptyl group's carbon atom and the tin atom defines it as an organometallic compound. Its physical and chemical properties are dominated by the electrophilic tin center, making it susceptible to hydrolysis and reactive towards nucleophiles.
| Property | Value | Source |
| CAS Number | 59344-47-7 | [2] |
| Molecular Formula | C₇H₁₅Cl₃Sn | [2] |
| Molecular Weight | 324.26 g/mol | [2] |
| Synonyms | n-Heptyltin trichloride, Heptyltrichlorostannane | [3] |
| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid | [4] |
Scientific Significance and Applications
The primary utility of trichloro(heptyl)stannane lies in its role as a versatile synthetic intermediate. Organotin compounds are pivotal in modern organic synthesis.[5] Specifically, monoalkyltin trihalides like trichloro(heptyl)stannane are precursors to dialkyltin and trialkyltin compounds through further alkylation. These subsequent compounds are widely used in:
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Stille Cross-Coupling Reactions: As precursors to heptylstannane reagents for the formation of carbon-carbon bonds.[5]
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Polymer Chemistry: As intermediates in the synthesis of organotin-based PVC heat stabilizers and catalysts.[6][7]
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Materials Science: For the deposition of tin-containing thin films.
Mandatory Safety and Handling Protocols
Trustworthiness Pillar: The extreme toxicity of organotin compounds cannot be overstated. Adherence to these protocols is a prerequisite for any experimental work.
Organotin compounds are highly toxic via inhalation, ingestion, and dermal contact, with the potential to affect the central nervous and immune systems.[6][7][8] The toxicity generally follows the order R₃SnX > R₂SnX₂ > RSnX₃; however, all classes require stringent handling precautions.[7]
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Designated Area: All manipulations involving trichloro(heptyl)stannane and its precursors must be conducted within a certified chemical fume hood.[9]
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Personal Protective Equipment (PPE): A flame-retardant lab coat, chemical splash goggles, and heavy-duty, chemically resistant gloves (e.g., nitrile or neoprene) are mandatory.[9]
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Inert Atmosphere Operations: Due to its reactivity with atmospheric moisture to release corrosive HCl gas, all syntheses and transfers must be performed under an inert atmosphere (e.g., nitrogen or argon) using dried solvents and flame-dried glassware.[9][10]
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Waste Disposal: All liquid and solid waste containing organotin compounds must be segregated into clearly labeled, dedicated hazardous waste containers. Glassware must be decontaminated by rinsing with a suitable solvent (e.g., hexanes or toluene) into the waste container before cleaning.[8][9]
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Emergency Procedures: In case of skin contact, immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and remove contaminated clothing.[8][11] In case of inhalation, move to fresh air and seek immediate medical attention.[8]
Synthesis of Trichloro(heptyl)stannane
Rationale for Synthetic Route Selection
The Grignard reaction is the chosen method for this guide due to its reliability, scalability, and utilization of readily available starting materials: an alkyl halide, magnesium metal, and tin(IV) chloride.[1] The core principle involves the formation of a highly nucleophilic heptylmagnesium halide, which then attacks the electrophilic tin center of tin(IV) chloride.[12][13]
A critical aspect of this synthesis is controlling the stoichiometry to favor the mono-alkylated product. By employing a significant excess of tin(IV) chloride and adding the Grignard reagent to the tin chloride solution (inverse addition), the probability of a single alkyl group transfer is maximized, suppressing the formation of di-, tri-, and tetra-alkylated byproducts.
Synthesis Workflow Diagram
Caption: Integrated workflow for structural verification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for structural elucidation of organotin compounds. [14]Spectra should be recorded in a dry deuterated solvent like CDCl₃.
| Nucleus | Expected Chemical Shift (δ, ppm) | Key Features & Coupling Constants (J) |
| ¹H NMR | ~1.8 - 2.2 | CH₂-Sn: Triplet, deshielded. Satellites from coupling to tin: ²J(¹¹⁹Sn-¹H) ≈ 50-70 Hz. [14] |
| ~1.2 - 1.6 | (CH₂)₅: Complex multiplet, bulk of the alkyl chain. | |
| ~0.9 | CH₃: Triplet, most shielded. | |
| ¹³C NMR | ~20 - 30 | C-Sn: Most deshielded alkyl carbon. Large one-bond coupling to tin: ¹J(¹¹⁹Sn-¹³C) is significant. |
| ~22 - 32 | Other CH₂ carbons: Resonances for the rest of the alkyl chain. | |
| ~14 | CH₃: Most shielded carbon. | |
| ¹¹⁹Sn NMR | -5 to -50 | The chemical shift is highly diagnostic of the coordination environment. For RSnCl₃ compounds, the resonance is expected in this upfield region relative to the tetramethyltin standard. [14][15]A single sharp signal confirms the presence of a single tin species. |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides definitive evidence through its unique isotopic pattern.
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Molecular Ion (M⁺): A cluster of peaks corresponding to the molecular ion will be observed. This cluster's complexity arises from the multiple stable isotopes of both tin (¹¹²Sn, ¹¹⁴Sn, ¹¹⁵Sn, ¹¹⁶Sn, ¹¹⁷Sn, ¹¹⁸Sn, ¹¹⁹Sn, ¹²⁰Sn, ¹²²Sn, ¹²⁴Sn) and chlorine (³⁵Cl, ³⁷Cl). The relative abundances of these peaks can be simulated and matched to confirm the elemental formula.
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Fragmentation Pattern: Common fragmentation pathways include the loss of chlorine atoms (-Cl), cleavage of the heptyl chain, and loss of the entire heptyl radical (-C₇H₁₅) to give the [SnCl₃]⁺ fragment.
Elemental Analysis
This technique provides the empirical formula by determining the mass percentages of carbon and hydrogen. The experimentally determined values should align closely with the calculated values for C₇H₁₅Cl₃Sn.
| Element | Calculated % |
| Carbon (C) | 25.93% |
| Hydrogen (H) | 4.66% |
Conclusion
The synthesis of trichloro(heptyl)stannane can be reliably achieved on a laboratory scale using the Grignard reaction with careful control of stoichiometry and reaction conditions. This guide has detailed a robust protocol, emphasizing the critical safety measures required when handling toxic organotin compounds. The successful synthesis must be validated by a comprehensive characterization workflow, wherein NMR spectroscopy (¹H, ¹³C, and ¹¹⁹Sn), mass spectrometry, and elemental analysis are used in concert to provide unambiguous proof of the target structure's identity and purity. This integrated approach ensures the generation of high-quality material suitable for subsequent applications in research and development.
References
- Del Valle Lab. (n.d.). Standard Operating Procedures - Organotin reagents.
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Centers for Disease Control and Prevention. (n.d.). ORGANOTIN COMPOUNDS. Retrieved from [Link]
- National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. [Referenced through "Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS)"].
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Wikipedia. (n.d.). Tin(IV) chloride. Retrieved from [Link]
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Wikipedia. (n.d.). Grignard reagent. Retrieved from [Link]
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ADICHEMISTRY. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Retrieved from [Link]
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PubChem. (n.d.). Trichloromethylstannane. Retrieved from [Link]
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Queen's University Belfast. (n.d.). Strategies for the controlled hydrostannylation of alkynes. Retrieved from [Link]
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Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from [Link]
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ResearchGate. (n.d.). (a) 1 HNMR (b) 119 Sn{ 1 H}NMR spectra of the complex. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Grignard Reagents. Retrieved from [Link]
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University of Wisconsin-Madison. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]
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University of Sheffield. (n.d.). (Sn) Tin NMR. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Heptane, 1-chloro-. Retrieved from [Link]
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